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Introduction

D-Psicose (D-allulose), a C-3 epimer of D-fructose, is a rare sugar that has garnered significant
attention in the pharmaceutical and food industries for its low-calorie properties and potential
health benefits. Its unique structure contributes to its distinct metabolic fate and physiological
effects, including the suppression of hepatic lipogenic enzymes. This technical guide provides
an in-depth overview of the structural analysis and characterization of D-Psicose, detailing the
experimental protocols for key analytical techniques and summarizing the current
understanding of its interaction with cellular signaling pathways.

Physicochemical Properties

D-Psicose is a white crystalline solid with a molecular formula of C6H1206 and a molecular
weight of 180.16 g/mol . It exists in equilibrium as a mixture of a and 3 furanose and pyranose

forms in solution.
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Property Value Reference
Molecular Formula C6H1206 --INVALID-LINK--
Molecular Weight 180.16 g/mol --INVALID-LINK--
Crystalline Form B-D-psicopyranose [1]

Crystal System Orthorhombic [1]

Space Group Pna2l [1]

. _ _ a=11.2629 (5) A, b =5.3552
Unit Cell Dimensions [1]
(3)A, c=12.6538 (6) A

Structural Elucidation Workflow

The structural elucidation of D-Psicose, like other monosaccharides, follows a systematic
workflow involving multiple analytical techniques to determine its connectivity, stereochemistry,
and conformation.
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A generalized workflow for the structural analysis and characterization of D-Psicose.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of D-
Psicose in solution, providing insights into its covalent structure and stereochemistry.

Objective: To determine the proton (*H) and carbon (*3C) chemical environments and their
connectivities to establish the structure of D-Psicose.
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Methodology:

e Sample Preparation: Dissolve ~5-10 mg of purified D-Psicose in 0.5 mL of deuterium oxide
(D20).

o Data Acquisition:
o Acquire a one-dimensional (1D) *H NMR spectrum.
o Acquire a 1D 13C NMR spectrum.
o Acquire two-dimensional (2D) NMR spectra, including:
» Correlation Spectroscopy (COSY) to identify proton-proton couplings.

» Heteronuclear Single Quantum Coherence (HSQC) to correlate directly bonded protons
and carbons.

o Data Processing and Analysis: Process the spectra using appropriate software. Assign the
chemical shifts and determine coupling constants to elucidate the structure.

1H and 3C NMR Chemical Shift Assignments for D-Psicose in D20 (pH 7.4, 298K):
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Atom *H Chemical Shift (ppm) 13C Chemical Shift (ppm)
C1 4.338, 3.792 108.404

Cc2 - 66.933

C3 4.195 74.476

C4 4.091 77.352

C5 4.002 85.459

C6 3.633, 3.432 66.695

Data sourced from the
Biological Magnetic
Resonance Bank (BMRB)
under accession number
bmse000020.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of D-
Psicose in its solid, crystalline state.

Objective: To determine the precise atomic coordinates, bond lengths, bond angles, and the
absolute configuration of D-Psicose.

Methodology:

o Crystallization: D-Psicose is crystallized from an aqueous solution. For racemic mixtures, D-
and L-psicose are mixed in equal amounts and dissolved in hot water, followed by cooling to
induce crystallization.[1]

o Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction
data are collected at a controlled temperature.[1]

» Structure Solution and Refinement: The diffraction data are processed to solve the crystal
structure using direct methods or Patterson synthesis. The atomic model is then refined to fit
the experimental data.[1]
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Crystallographic Data for [3-D,L-psicose:

Parameter Value
Crystal system Orthorhombic
Space group Pna2:1

a () 11.2629 (5)

b (A) 5.3552 (3)

¢ (A) 12.6538 (6)
V (A9) 763.21 (6)

Data from Ishii et al. (2015)[1]

In the crystalline state, D-psicose adopts a -pyranose conformation.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For
non-volatile sugars like D-Psicose, derivatization is required.

Objective: To analyze the purity of D-Psicose and to perform linkage analysis of its derivatives.
Methodology:
» Derivatization (O-methyloxime acetate):

o Dry the D-Psicose sample.

o Add methoxylamine hydrochloride in pyridine and heat at 70°C for 60 minutes.[2]

o Add acetic anhydride and react at 45°C for 60 minutes.[2]

o Dry the sample and redissolve in a volatile organic solvent (e.g., ethyl acetate).[2]

e GC-MS Analysis:
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o Inject the derivatized sample into the GC-MS system.

o Gas Chromatography: Use a suitable capillary column (e.g., DB-5) and a temperature
program to separate the components.

o Mass Spectrometry: Acquire mass spectra of the eluting compounds using electron
ionization (El).

o Data Analysis: Identify the D-Psicose derivative based on its retention time and mass
spectrum. The fragmentation pattern provides structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of D-Psicose.

Objective: To assess the purity of D-Psicose and to quantify its concentration in various
samples.

Methodology:
» Sample Preparation: Dissolve the D-Psicose sample in the mobile phase.
e HPLC System:

o Column: Amino-propyl silane column.

o Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).

o Detector: Refractive Index Detector (RID).

e Analysis: Inject the sample and monitor the chromatogram. The retention time is used for
identification, and the peak area is used for quantification against a standard curve.

Signaling Pathway Analysis

D-Psicose has been shown to modulate several key signaling pathways involved in
metabolism, particularly lipid metabolism.
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D-Psicose and Lipid Metabolism

Studies have indicated that D-Psicose can reduce lipogenesis and enhance fatty acid
oxidation. This is thought to be mediated, in part, through the modulation of key regulatory
proteins such as AMP-activated protein kinase (AMPK) and sterol regulatory element-binding
protein-1c (SREBP-1c).
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Proposed mechanism of D-Psicose action on lipid metabolism pathways.

AMPK Activation: AMPK is a key energy sensor in cells.[3] Its activation, typically through
phosphorylation, leads to the inhibition of anabolic pathways like fatty acid synthesis and the
activation of catabolic pathways like fatty acid oxidation.[3][4] While direct activation of AMPK
by D-Psicose requires further investigation, the observed metabolic effects of D-Psicose are
consistent with AMPK activation.
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SREBP-1c Regulation: SREBP-1c is a major transcription factor that promotes the expression
of genes involved in lipogenesis.[5] Insulin is a known activator of SREBP-1c expression and
its translocation to the nucleus.[6] Given that D-Psicose reduces lipogenesis, it is hypothesized
to inhibit the SREBP-1c pathway, potentially by interfering with its expression or nuclear
translocation.

D-Psicose and p38-MAPK Pathway

Research has also shown that D-Psicose can inhibit the high-glucose-induced expression of
monocyte chemoattractant protein-1 (MCP-1) in human umbilical vein endothelial cells.[7] This
inhibitory effect is mediated in part through the inhibition of the p38 Mitogen-Activated Protein
Kinase (p38-MAPK) pathway.[7]
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Inhibitory effect of D-Psicose on the p38-MAPK signaling pathway.

Conclusion

The structural analysis and characterization of D-Psicose employ a multi-faceted approach,
combining spectroscopic and crystallographic techniques to provide a comprehensive
understanding of its molecular architecture. This structural knowledge is fundamental to
elucidating its biological activities, including its notable effects on lipid metabolism and
inflammatory signaling pathways. Further research into the direct molecular targets of D-
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Psicose will be crucial for fully realizing its therapeutic potential in the management of
metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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